Product packaging for 4-(Azetidin-3-yl)pyrimidin-2-amine(Cat. No.:)

4-(Azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B13179185
M. Wt: 150.18 g/mol
InChI Key: AIPFQNRTPRQSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-3-yl)pyrimidin-2-amine is a high-affinity, non-imidazole agonist of the histamine H3 receptor (H3R), making it a valuable tool compound in neuroscience and medicinal chemistry research . Its core structure features an azetidine ring linked to a 2-aminopyrimidine, a scaffold identified as a key pharmacophore for H3R activity . This compound and its close analogues act as partial to full agonists at the H3R, modulating the release of neurotransmitters such as histamine, acetylcholine, and dopamine via a G protein-coupled receptor (GPCR) pathway . The mechanism involves activation of the H3R, which subsequently inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, as demonstrated in a cAMP response element-luciferase reporter gene assay . The primary research value of this compound lies in its non-imidazole structure, which avoids the common drawbacks associated with imidazole-containing H3R ligands, such as significant cytochrome P450 (CYP) inhibition and poor brain penetration . Key analogues, like VUF16839, have demonstrated nanomolar potency (pKi = 8.5, pEC50 = 9.5) combined with weak CYP activity and good metabolic stability, making them excellent candidates for probing H3R function in vitro and in vivo . In vivo studies in mice using the social recognition test have shown that a potent analogue of this scaffold produces an amnesic effect at 5 mg/kg (intraperitoneally), confirming its central nervous system activity and its role in modulating cognitive processes . Researchers utilize this compound and its derivatives to explore therapeutic areas connected to central nervous system diseases, including cognitive disorders, sleep-wake regulation, and schizophrenia . When handling this compound, researchers should be aware that azetidine-containing structures can exhibit unique reactivity and potential instability under certain conditions, requiring careful characterization . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4 B13179185 4-(Azetidin-3-yl)pyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-(azetidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C7H10N4/c8-7-10-2-1-6(11-7)5-3-9-4-5/h1-2,5,9H,3-4H2,(H2,8,10,11)

InChI Key

AIPFQNRTPRQSBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NC=C2)N

Origin of Product

United States

Structural Context: Pyrimidine and Azetidine As Key Heterocyclic Scaffolds in Medicinal Chemistry

The chemical architecture of 4-(Azetidin-3-yl)pyrimidin-2-amine is a composite of two crucial heterocyclic scaffolds: pyrimidine (B1678525) and azetidine (B1206935). Both of these ring systems are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. chemenu.com Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. mdpi.comnih.govtandfonline.com The versatility of the pyrimidine scaffold stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for diverse functionalization. mdpi.comnih.gov

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. rsc.org Despite initial challenges in its synthesis due to ring strain, azetidine has become an increasingly valuable scaffold in drug discovery. rsc.orgnih.gov Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for biological targets. enamine.net The incorporation of an azetidine moiety can also enhance physicochemical properties such as solubility and metabolic stability. rsc.orgnih.gov

The fusion of these two potent scaffolds in this compound creates a unique molecular entity with the potential for multifaceted biological activity, drawing considerable attention from the scientific community.

Historical Perspective of 4 Azetidin 3 Yl Pyrimidin 2 Amine and Its Analogues in Chemical Biology and Drug Discovery Research

While the specific timeline for the initial synthesis of 4-(Azetidin-3-yl)pyrimidin-2-amine is not extensively documented in early literature, its emergence is intrinsically linked to the broader exploration of pyrimidine (B1678525) and azetidine (B1206935) derivatives in drug discovery. The synthesis of related compounds, such as 2-(4-azetidin-3-ylpiperazinyl)pyrimidine, has been described in patents dating back to the year 2000, highlighting the early interest in combining these heterocyclic systems. google.com

A significant breakthrough in the understanding of the therapeutic potential of this scaffold came from research into its analogues as histamine (B1213489) H3 receptor (H3R) agonists. nih.govnih.gov An in-house screening campaign identified a non-imidazole analogue, 4-(3-azetidin-1-yl)pyrimidin-2-amine (compound 11b), as a partial H3R agonist. nih.govnih.govacs.org This was a noteworthy finding, as most H3R agonists at the time were imidazole-based, which often carried liabilities such as cytochrome P450 inhibition and poor brain penetration. nih.gov

Subsequent research focused on the synthesis and structure-activity relationship (SAR) studies of a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues. nih.govnih.gov These studies led to the discovery of potent and selective non-imidazole H3R agonists, with one key compound, VUF16839 (a propyl-substituted analogue), demonstrating nanomolar activity and good metabolic stability. nih.govnih.gov This body of work, published around 2019, firmly established the potential of the this compound core in modulating CNS targets.

Current Research Significance and Interdisciplinary Scope

Established Synthetic Pathways to the this compound Core

The construction of the this compound core involves the strategic integration of the azetidine and pyrimidine rings. Key methodologies employed include nucleophilic aromatic substitution and condensation reactions.

Nucleophilic Aromatic Substitution Strategies for Pyrimidine Ring Construction

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for assembling the pyrimidine ring of this compound. This approach typically involves the reaction of a pyrimidine precursor bearing a suitable leaving group at the 4-position with an appropriately substituted azetidine nucleophile.

One common method involves the reaction of 4-chloropyrimidines with 3-aminoazetidine derivatives. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack by the azetidine nitrogen. The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. nih.govresearchgate.net

Researchers have also explored the use of pre-formed pyrimidine rings with a leaving group at the C4 position for the synthesis of related pyridopyrimidinones. mdpi.com However, introducing substituents at the C4 position of the final product can be challenging due to potential side reactions or steric hindrance during ring formation. mdpi.com

Condensation Reactions for Azetidine and Pyrimidine Moiety Integration

Condensation reactions provide another versatile avenue for the synthesis of the this compound scaffold and its analogues. These reactions often involve the formation of carbon-nitrogen bonds to construct one or both of the heterocyclic rings.

A prevalent method for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. mdpi.com This approach allows for the creation of dihydropyrimidine (B8664642) cores that can be further modified. For instance, various substituted pyrimidine derivatives have been synthesized through the condensation of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, or by reacting ketones, aldehydes, or esters with amidines. organic-chemistry.org

The integration of the azetidine ring can be achieved through various synthetic routes. organic-chemistry.org One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another method utilizes the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org The synthesis of the core can also be approached by reacting amidines with α-amino acid alkynyl ketones, which has been shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids. rsc.org

Derivatization and Functionalization of the this compound Scaffold

Once the core this compound structure is established, further chemical modifications can be introduced at various positions to explore structure-activity relationships and optimize biological activity.

Modifications at the Pyrimidine Amino Position

For example, in the synthesis of related pyrimidine derivatives, the amino group has been functionalized to create a variety of analogues with potential anticancer activity. nih.gov The derivatization of amines is a common strategy in medicinal chemistry to enhance the properties of a lead compound. nih.gov

Starting Material Reagent(s) Modification Type Resulting Moiety
2-Aminopyrimidine (B69317)Acyl chlorideAcylation2-Acetamidopyrimidine
2-AminopyrimidineAlkyl halideAlkylation2-(Alkylamino)pyrimidine
2-AminopyrimidineAryl halide, catalystArylation2-(Arylamino)pyrimidine

This table presents hypothetical examples of common derivatization reactions at the pyrimidine amino position.

Substitutions on the Azetidine Ring

The azetidine ring offers another point of diversification. The secondary amine within the azetidine ring can be functionalized, or substituents can be introduced on the ring itself. Modifications at this position can impact the compound's conformational flexibility and its ability to interact with specific binding pockets in target proteins.

For instance, N-alkylation of the azetidine ring can be performed, although care must be taken to avoid ring-opening reactions. researchgate.net The synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Starting Material Reagent(s) Modification Type Resulting Moiety
This compoundAlkyl halide, baseN-Alkylation of Azetidine4-(1-Alkylazetidin-3-yl)pyrimidin-2-amine
Protected 3-oxoazetidineGrignard reagentC-Substitution on Azetidine4-(3-Alkyl-3-hydroxyazetidin-3-yl)pyrimidin-2-amine

This table presents hypothetical examples of common derivatization reactions on the azetidine ring.

Development of Diverse Analogues through Parallel Synthesis and Combinatorial Chemistry

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry approaches are often employed. These techniques allow for the rapid generation of large libraries of related compounds by systematically varying the substituents at different positions.

For example, a parallel synthesis approach has been successfully used to create a range of pyrimidin-4-yl substituted α-amino acids from alkynyl ketones and amidines. rsc.org Similarly, the enaminone methodology has been utilized for the parallel synthesis of fused 3-amino-4H-pyrimidin-4-ones in both solid-phase and solution-phase formats. researchgate.net These high-throughput synthesis strategies are invaluable for identifying lead compounds with desired biological activities in drug discovery programs.

Emerging Synthetic Approaches and Innovations in Pyrimidine-Azetidine Chemistry

Microwave-Assisted Organic Synthesis Techniques

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in medicinal chemistry for its ability to dramatically reduce reaction times and often improve product yields. rasayanjournal.co.in This technology utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of chemical transformations.

In the context of pyrimidine-azetidine synthesis, microwave irradiation has been effectively employed for the key nucleophilic aromatic substitution (SNAr) step. acs.org This reaction typically involves the displacement of a leaving group, such as a halogen, from the 4-position of the pyrimidine ring by the nitrogen atom of an appropriately protected azetidine derivative. The use of microwave heating in this step can shorten the reaction time from hours to minutes. For instance, the synthesis of various 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues has been achieved by reacting 4-chloro-2-aminopyrimidines with Boc-protected 3-aminoazetidines under microwave irradiation at temperatures ranging from 120–150 °C. acs.org This approach has proven to be a robust and efficient method for constructing the core structure of these compounds. acs.org

The general advantages of employing microwave-assisted synthesis in this context include clean reaction profiles, fast optimization of reaction conditions, and the ability to drive reactions to completion that might be sluggish under conventional heating. rasayanjournal.co.inrsc.org

Catalytic Methodologies for Advanced Intermediates (e.g., Palladium-mediated couplings)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds. youtube.com This approach is highly relevant for the synthesis of this compound and its derivatives, offering an alternative to classical SNAr reactions. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a suitable ligand.

This methodology can be applied to the synthesis of the target scaffold by coupling a 4-halopyrimidine with an azetidine derivative. The reaction typically employs a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, CyPFtBu) and a base (e.g., NaOtBu, Cs₂CO₃). nih.govmdpi.com These catalytic systems are known for their high efficiency and broad functional group tolerance, allowing for the coupling of a wide range of substrates under relatively mild conditions. nih.gov

The use of fourth-generation catalysts has enabled the coupling of aryl chlorides, which are often less reactive than bromides or iodides, with primary and secondary amines at very low catalyst loadings. nih.gov This is particularly advantageous for the synthesis of complex molecules. While direct examples for the synthesis of this compound using this method are not extensively detailed in the provided literature, the general applicability of Buchwald-Hartwig amination for the N-arylation of amines with pyrimidinyl halides is well-established, making it a key innovative strategy for advanced intermediate synthesis. mdpi.comnih.gov

Reactant 1Reactant 2Catalyst SystemBaseSolventConditionsProductYield (%)Reference
4-(pyridin-3-yl)pyrimidin-2-amineAryl bromideDichlorobis(triphenylphosphine)Pd(II) / XantphosSodium tert-butoxideTolueneRefluxN-aryl-4-(pyridin-3-yl)pyrimidin-2-amine27-82 mdpi.com
Aryl chloridePrimary/Secondary AminePd(OAc)₂ / CyPFtBuK₃PO₄Toluene100 °CN-Aryl Amine- nih.gov
4-chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one triflateAnilinesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100 °C4-arylamino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one- nih.gov

Aza-Michael Addition for Azetidine Ring Functionalization

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for C-N bond formation. researchgate.net In the context of pyrimidine-azetidine chemistry, this reaction serves as a powerful tool for the functionalization of the azetidine ring. This approach allows for the introduction of various substituents onto the azetidine scaffold, which can be crucial for modulating the biological activity of the final compound.

A synthetic strategy can involve the preparation of an azetidine derivative bearing a Michael acceptor, such as an α,β-unsaturated ester. Subsequent aza-Michael addition of a nucleophilic amine can then be used to introduce a desired functional group. For example, new heterocyclic amino acid derivatives containing an azetidine ring have been prepared via aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. researchgate.net This reaction proceeds efficiently in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net

This methodology offers a convergent and flexible approach to a diverse range of functionalized azetidine intermediates, which can then be incorporated into the final pyrimidine-azetidine structure. The reaction is often characterized by its high atom economy and can be performed under mild conditions. osti.gov While not a direct method for forming the pyrimidine-azetidine link, the aza-Michael addition is an important emerging technique for creating the decorated azetidine precursors necessary for the synthesis of complex derivatives of this compound.

Michael AcceptorNucleophileCatalyst/BaseSolventProductYield (%)Reference
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-pyrazoleDBUAcetonitrileMethyl 2-(N-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate83 researchgate.net
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate4-bromo-1H-pyrazoleDBUAcetonitrileMethyl 2-(N-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate82 researchgate.net
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-imidazoleDBUAcetonitrileMethyl 2-(N-Boc-3-(imidazol-1-yl)azetidin-3-yl)acetate53 researchgate.net
α,β-unsaturated ketoneGuanidineOxidizing agent-Pyrimidine derivative-

Rational Drug Design Approaches Utilizing the this compound Motif

Rational drug design relies on understanding the target and using that knowledge to create specific, potent, and selective ligands. The this compound structure serves as an excellent starting point for such endeavors. A notable example is the development of non-imidazole histamine H₃ receptor (H₃R) agonists. acs.orgnih.gov Historically, H₃R agonists were predominantly imidazole-based, mimicking the endogenous ligand histamine. The discovery of the non-imidazole partial H₃R agonist, 4-(3-azetidin-1-yl)pyrimidin-2-amine (compound 11b), from an in-house screening campaign opened a new avenue for rational design. acs.orgnih.gov

This discovery prompted a systematic exploration of the structure-activity relationships (SAR) of its analogues. acs.org The design strategy focused on modifying the substituent on the azetidine amine. Researchers synthesized a series of analogues with varying alkyl groups to probe the binding pocket and optimize affinity and efficacy. acs.orgnih.gov The initial hit, a partial agonist, was systematically modified to yield full agonists with nanomolar potency. nih.gov

The research findings highlighted key structural requirements for high affinity and potency. For instance, replacing the amine substituent with longer linear alkyl groups, such as an n-propyl group, significantly enhanced activity. acs.org This iterative process of design, synthesis, and testing is a hallmark of rational drug design, where data from one round of experiments informs the design of the next generation of compounds. acs.orgnih.gov

Table 1: Research Findings on Selected 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Analogues as H₃R Agonists acs.orgnih.gov

CompoundR² SubstituentAffinity (pKᵢ)Potency (pEC₅₀)Efficacy
11b Methyl (Me)--Partial Agonist
14d (VUF16839) n-Propyl (nPr)8.59.5Full Agonist
14e Isopropyl (iPr)8.18.6Full Agonist
14f n-Butyl (nBu)8.28.7Full Agonist

Data sourced from studies on H₃R agonism. acs.orgnih.gov

This compound as a Core Pharmacophore in Target-Oriented Synthesis

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound framework functions as a versatile core pharmacophore for various biological targets, particularly G-protein coupled receptors (GPCRs) and kinases. acs.orgacs.orgnih.gov Its structure presents key features for molecular recognition: the 2-aminopyrimidine group can act as a hydrogen bond donor and acceptor, mimicking interactions made by endogenous ligands or ATP, while the basic nitrogen of the azetidine ring provides another crucial interaction point. chemenu.comacs.org

In target-oriented synthesis, this core scaffold is used as a foundation upon which diverse chemical functionalities are built to create a library of compounds aimed at a specific biological target. researchgate.netcam.ac.uk The development of H₃R agonists exemplifies this approach. acs.orgacs.org Starting with the 4-(3-azetidin-1-yl)pyrimidin-2-amine pharmacophore, chemists synthesized a focused library of derivatives to explore the chemical space around this core and optimize interactions with the H₃ receptor. acs.org This strategy led to the identification of VUF16839 (compound 14d), a potent and selective full H₃R agonist with a favorable metabolic profile, making it a valuable research tool. nih.govacs.org

The utility of the aminopyrimidine core is not limited to H₃R. Aminopyrimidine derivatives are widely recognized as "hinge-binding" motifs in kinase inhibitors. nih.gov This suggests that the this compound scaffold could be readily adapted in a target-oriented fashion to develop inhibitors for various protein kinases, which are major targets in oncology. nih.govnih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

Both SBDD and LBDD are powerful computational techniques that accelerate the drug discovery process. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, relying instead on the knowledge of molecules that bind to it. nih.govnih.gov Key LBDD methods include quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling. nih.govslideshare.net The development of the H₃R agonists from the 4-(3-azetidin-1-yl)pyrimidin-2-amine series is a prime example of an LBDD strategy. acs.orgnih.gov The initial hit (11b) and the subsequent SAR data from its analogues allowed researchers to build a pharmacophore model for H₃R agonism, guiding the synthesis of more potent compounds like 14d without initial knowledge of the receptor's crystal structure. acs.orgnih.gov This approach uses the structures of active ligands to infer the properties of the receptor's binding site. nih.gov

Structure-Based Drug Design (SBDD) leverages the known 3D structure of a biological target, typically a protein or nucleic acid, to design ligands with high affinity and selectivity. nih.govbiorxiv.org Techniques like molecular docking and molecular dynamics simulations are central to SBDD. nih.gov In the case of the this compound analogues, while the initial discovery was ligand-based, the proposed binding mode of the potent agonist 14d within the H₃ receptor relies on SBDD principles. nih.gov Homology models of the H₃R were used to dock compound 14d, revealing that it establishes key interactions similar to those of histamine. acs.orgnih.gov This SBDD analysis provides a structural rationale for the compound's high potency and helps guide the design of future analogues with improved properties. acs.orgnih.gov

Pharmacological Characterization and Biological Activities of 4 Azetidin 3 Yl Pyrimidin 2 Amine Derivatives

Modulation of G Protein-Coupled Receptors (GPCRs)

Derivatives of 4-(azetidin-3-yl)pyrimidin-2-amine have been extensively studied for their ability to modulate GPCRs, particularly the histamine (B1213489) H3 receptor (H3R), which is primarily expressed in the central nervous system.

While the majority of potent H3R ligands are imidazole-based compounds, an in-house screening campaign identified the non-imidazole compound, 4-(3-azetidin-1-yl)pyrimidin-2-amine, as a partial H3R agonist. acs.org This discovery prompted the synthesis and evaluation of a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues. acs.orgnih.gov

These efforts led to the development of several non-imidazole full agonists. nih.gov The structure-activity relationship (SAR) studies revealed that the potency of these compounds varies depending on the alkyl substitution pattern on the basic amine of the azetidine (B1206935) ring. acs.orgnih.gov One key compound, VUF16839 (also referred to as 14d in the study), demonstrated high, nanomolar on-target activity. nih.govacs.org This compound and its analogues represent a significant step in developing non-imidazole H3R agonists, providing valuable tools for H3R research. acs.orgacs.org

The pharmacological activity of these pyrimidine (B1678525) derivatives at the human H3R was characterized using established in vitro assays. acs.org

Receptor Binding Affinity: The binding affinity (expressed as Kᵢ values) of the compounds was determined through a competitive radioligand binding assay. This involved using homogenates of HEK293T cells transiently expressing the human H3R and the specific H3R antagonist [³H]Nα-methylhistamine ([³H]NAMH) as the radioligand. acs.org The ability of the novel compounds to displace [³H]NAMH from the receptor indicates their binding affinity. acs.org

Functional Potency: The functional activity, including potency (EC₅₀) and intrinsic activity (α), was assessed using a cyclic adenosine (B11128) monophosphate (cAMP) response element (CRE)-luciferase reporter gene assay. acs.orgnih.gov Since the H3R is a Gαi/o-coupled receptor, its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.goveurofinsdiscovery.com In the reporter assay, this inhibition of the cAMP pathway reduces the expression of the CRE-driven luciferase gene, allowing for the quantification of agonist-induced receptor activation. acs.orgnih.gov Histamine was used as a reference full agonist in these experiments. acs.org

The table below presents the binding affinities (pKᵢ) and functional potencies (pEC₅₀) for a selection of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues.

CompoundAffinity (pKᵢ)Potency (pEC₅₀)Intrinsic Activity (α)
14bHEtH8.0 ± 0.18.8 ± 0.11.1 ± 0.1
14d (VUF16839)HnPrH8.5 ± 0.19.5 ± 0.11.1 ± 0.0
14eHiPrH7.9 ± 0.18.9 ± 0.21.1 ± 0.0
14fHnBuH7.8 ± 0.19.1 ± 0.31.2 ± 0.0
14iHMeMe7.3 ± 0.18.4 ± 0.11.0 ± 0.1

Data sourced from J Med Chem. 2019;62(23):10848-10866. acs.org

The development of selective ligands is crucial to avoid off-target effects. While detailed selectivity data for the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series is part of ongoing research, the goal for H3R-targeted compounds is always high selectivity over the other histamine receptor subtypes (H1R, H2R, and H4R). acs.orgnih.gov The significant differences in the amino acid sequences of the binding pockets between histamine receptor subtypes are what allow for the design of selective molecules. nih.gov For instance, the development of selective H3R inverse agonists has been successfully achieved for other chemical scaffolds, demonstrating that high selectivity is an attainable goal. nih.govnih.gov The unique non-imidazole structure of the this compound derivatives offers a promising foundation for achieving high H3R selectivity. acs.org

Kinase Inhibition Spectrum

In addition to their activity at GPCRs, pyrimidine-based scaffolds, including those with an azetidine moiety, are well-established as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation and survival.

The pyrimidine ring is a core component of many approved and investigational kinase inhibitors. mdpi.com Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been synthesized and identified as potent inhibitors of cyclin-dependent kinases, particularly CDK2. nih.govnih.gov For example, compound 15 from a di-pyrazolyl pyrimidine series was found to be a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. nih.gov Mechanistic studies confirmed that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting the phosphorylation of downstream CDK substrates like the retinoblastoma protein. nih.govnih.gov

The 2,4-diaminopyrimidine (B92962) scaffold, which is structurally related to this compound, is a key feature in many Aurora kinase inhibitors. mdpi.com A structure-based drug design approach led to the development of a pyrimidine-based Aurora A kinase inhibitor, (S)-(3-Chloro-2-fluorophenyl)(3-((4-(3-(dimethylamino)azetidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, which incorporates the azetidine ring. acs.orgnih.gov

These inhibitors are designed to induce a specific "DFG-out" conformation in Aurora A kinase. acs.orgnih.gov This mode of inhibition leads to the effective degradation of MYC-family oncoproteins (cMYC and MYCN), which are key drivers in many cancers. acs.orgnih.gov The lead compounds from this series demonstrated significant reduction of cMYC and MYCN levels at sub-micromolar concentrations in cellular assays. acs.orgnih.gov The compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) was identified as a potent inhibitor of both Aurora A and Aurora B kinases, with Kᵢ values of 8.0 nM and 9.2 nM, respectively. nih.gov

FLT3 Kinase Targeting in Proliferative Disorders

The FMS-like tyrosine kinase 3 (FLT3) is a critical target in the therapy of acute myeloid leukemia (AML), as mutations in this kinase, especially internal tandem duplication (ITD), are linked to the disease's development. ijpsjournal.com A series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of FLT3. ijpsjournal.com

In mechanistic studies, these compounds have demonstrated the ability to suppress a wide array of mutated FLT3 kinases, including the ITD and D835Y mutants. The D835Y mutation is often associated with acquired resistance to some FLT3 inhibitors. ijpsjournal.com Notably, compounds designated as 12b and 12r showed specific anti-proliferative action against cell lines that harbor the FLT3-ITD mutation, such as MV4-11 and MOLM-13 cells. ijpsjournal.com Their effect on cells with wild-type FLT3 or no FLT3 expression was significantly lower, indicating a targeted mechanism. ijpsjournal.com Further investigation in MV4-11 cells revealed that compound 12b reduces the phosphorylation of key downstream signaling proteins of FLT3 and induces apoptosis, confirming its targeted action against FLT3-ITD. ijpsjournal.com

Similarly, research into imidazo[1,2-a]pyridine-pyridine derivatives has yielded compounds with potent and balanced inhibition against FLT3-ITD and its secondary mutations. For instance, compound 24 (6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine) effectively inhibits MOLM14, MOLM14-D835Y, and the gilteritinib-resistant MOLM14-F691L cells. nih.gov

Table 1: Inhibitory Activity of Pyrimidine Derivatives against FLT3 Kinase

Compound Target Cell Line/Enzyme Activity Metric Value Reference
12b FLT3-ITD-harboring cells (MV4-11) Anti-proliferative Specific ijpsjournal.com
12r FLT3-ITD-harboring cells (MV4-11, MOLM-13) Anti-proliferative Specific ijpsjournal.com
24 MOLM14, MOLM14-D835Y, MOLM14-F691L cells Inhibition Potent & Balanced nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cellular processes like growth and differentiation. nih.gov Its dysregulation is common in various cancers, making it a key therapeutic target. nih.gov Pyrimidine derivatives are among the heterocyclic compounds that have been extensively studied as EGFR inhibitors. nih.gov

One class of related compounds, 4-anilinoquinazolines, has been identified as potent EGFR tyrosine kinase inhibitors. These molecules act as competitive inhibitors with respect to ATP. Current time information in Bangalore, IN. For example, 4-(3-chloroanilino)quinazoline (CAQ) was shown to inhibit EGF-stimulated growth in KB human oral squamous tumor cells in a concentration-dependent manner, with complete blockage at concentrations that did not affect basal growth. Current time information in Bangalore, IN. This selectivity was further demonstrated in its ability to block TGF-alpha-stimulated growth in MCF-7 human breast cancer cells without affecting insulin-stimulated growth. Current time information in Bangalore, IN.

More complex pyrimidine derivatives have also shown promise. A series of N‐aryl‐5‐aryl‐6,7,8,9‐tetrahydropyrimido[4,5‐b]quinolin‐4‐amines demonstrated promising activity against the MCF-7 cell line. uni-saarland.de Another study on alkoxy-functionalised dihydropyrimido[4,5-b]quinolinones identified compound 5c as having potent anti-proliferative activity against primary patient-derived glioblastoma cells, with a half-maximal effective concentration below 3 μM. uni-saarland.de This compound was also effective at inhibiting the invasion and growth of 3D primary glioma cultures. uni-saarland.de

Table 2: EGFR Inhibitory Activity of Related Quinazoline and Pyrimidine Derivatives

Compound Target/Cell Line Activity Metric Value Reference
4-(3-chloroanilino)quinazoline (CAQ) EGF-stimulated KB cells Growth Inhibition 1-10 µM Current time information in Bangalore, IN.
Potent 4-anilinoquinazolines EGFR enzyme IC50 ~20 nM Current time information in Bangalore, IN.
Compound 5c (dihydropyrimido[4,5-b]quinolinone) Primary glioblastoma cells EC50 < 3 µM uni-saarland.de

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including glucose regulation, cell signaling, and apoptosis. researchgate.net Its over-activity is linked to conditions like type 2 diabetes and Alzheimer's disease. researchgate.net Consequently, GSK-3 inhibitors are an active area of pharmaceutical research. researchgate.netnih.gov

Derivatives based on a pyrimidine scaffold have been explored for GSK-3 inhibition. In one study, pyrazolopyrimidines were identified as ATP-competitive inhibitors of GSK-3β. researchgate.net Another study focusing on isonicotinamide-based GSK-3 inhibitors explored structural variations around a pyridine (B92270) ring, leading to analogs with improved potency for lowering phosphorylated tau (pTau), a hallmark of Alzheimer's disease. mdpi.com While these compounds showed high kinase selectivity, some derivatives were susceptible to hydrolysis in mouse plasma, affecting their in vivo efficacy. mdpi.com

Table 3: GSK-3 Inhibitory Activity of Related Heterocyclic Derivatives

Compound Class Target Mechanism Notable Finding Reference
Pyrazolopyrimidines GSK-3β ATP-competitive Enhanced cell permeability with specific substitutions researchgate.net
Isonicotinamides GSK-3 pTau lowering Improved potency but some derivatives showed poor in vivo stability mdpi.com

Antimicrobial and Antifungal Potential

In Vitro Antibacterial Efficacy and Mechanistic Investigations

The 2-aminopyrimidine (B69317) scaffold is a cornerstone for a class of compounds with a broad spectrum of antimicrobial activities. ijpsjournal.com The versatility of the pyrimidine ring allows for chemical modifications that can enhance efficacy and combat drug-resistant bacterial strains. ijpsjournal.com

Recent studies have focused on developing novel pyrimidine derivatives with potent antibacterial properties. A new class based on a 5‐aryl‐N2,N4‐dibutylpyrimidine‐2,4‐diamine scaffold has yielded compounds with significant activity. nih.govuni-saarland.deCompound 12 from this series, which features a 4-chlorophenyl substituent, was the most potent, exhibiting a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain (Mu50). nih.govuni-saarland.de This compound also showed activity against other strains, including Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.govuni-saarland.de

Another study synthesized 2,4-disubstituted pyrimidine derivatives and evaluated their antibacterial potential. A prototype compound, N2,N4-dibutylpyrimidine-2,4-diamine (Compound 1) , showed good potency against S. aureus strains (MIC = 2 µg/mL against Mu50) and promising activity against an E. coli strain lacking the AcrB efflux pump (MIC = 4 µg/mL). uni-saarland.de

Furthermore, the azetidinone (β-lactam) ring, a component of the core structure of interest, is well-known for its role in antibacterial agents like penicillin. bepls.com Synthesized azetidin-2-one (B1220530) derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria. aip.org

Table 4: In Vitro Antibacterial Efficacy of Pyrimidine and Azetidinone Derivatives

Compound/Class Bacterial Strain Activity Metric Value (µg/mL) Reference
Compound 12 (5-aryl-pyrimidine) S. aureus (Mu50 MRSA/VISA) MIC 1 nih.govuni-saarland.de
Compound 12 (5-aryl-pyrimidine) S. aureus (Newman MSSA) MIC 2 uni-saarland.de
Compound 12 (5-aryl-pyrimidine) E. coli (ΔacrB) MIC 2 uni-saarland.de
Compound 1 (dibutylpyrimidine) S. aureus (Mu50 MRSA/VISA) MIC 2 uni-saarland.de
Compound 1 (dibutylpyrimidine) E. coli (ΔacrB) MIC 4 uni-saarland.de
Azetidin-2-one derivatives (e.g., 4b, 4c) E. coli, S. aureus Inhibition Effective aip.org

Antifungal Activity Assessment and Spectrum of Action

Pyrimidine derivatives have also been investigated for their potential as antifungal agents, with several studies demonstrating their efficacy against various plant-pathogenic fungi. rjptonline.org

In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested. rjptonline.orgCompound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). rjptonline.org

Another investigation into pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton also revealed significant antifungal action. Compound 6h from this series displayed lower EC50 values against Phomopsis sp. (25.9 μg/ml) compared to Pyrimethanil (32.1 μg/ml). This compound also showed potent inhibitory activity against Botrytis cinerea. The synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which are structurally distinct but share heterocyclic features, also yielded compounds with notable fungicidal effects against agricultural fungi at a concentration of 50 ppm.

Table 5: Antifungal Activity of Pyrimidine Derivatives

Compound Fungal Strain Activity Metric Value (µg/mL) Reference
Compound 5o Phomopsis sp. EC50 10.5 rjptonline.org
Pyrimethanil (Standard) Phomopsis sp. EC50 32.1 rjptonline.org
Compound 6h Phomopsis sp. EC50 25.9
Compound 6h Botrytis cinerea Inhibition Rate 90.7%
Pyrimethanil (Standard) Botrytis cinerea Inhibition Rate 82.8%

Other Receptor and Enzyme Interactions

Beyond kinase inhibition and antimicrobial activities, derivatives of this compound have been identified as potent modulators of other crucial biological targets, notably the histamine H3 receptor (H3R).

A study focused on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines identified them as high-affinity, non-imidazole H3R agonists. nih.gov An initial screening hit, compound 11b (4-(3-azetidin-1-yl)pyrimidin-2-amine), acted as a partial H3R agonist. Subsequent structural modifications led to the development of several full agonists. nih.gov The key compound from this series, VUF16839 (14d) , demonstrated nanomolar potency and high efficacy in vitro. This compound also showed good metabolic stability and weak interaction with cytochrome P450 enzymes, highlighting a favorable pharmacological profile. nih.gov In an in vivo social recognition test in mice, VUF16839 produced an amnesic effect, consistent with H3R agonism, making it a valuable tool for H3R research. nih.gov

Table 6: In Vitro H3 Receptor Activity of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives

Compound Receptor Activity pKi (Affinity) pEC50 (Potency) Reference
11b Partial Agonist - - nih.gov
VUF16839 (14d) Full Agonist 8.5 9.5 nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov Given the role of NAEs in various physiological processes, including pain, inflammation, and mood, NAPE-PLD has become an attractive target for drug discovery.

Recent research has led to the identification of potent and selective NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide (B1289416) scaffold. While not direct derivatives of this compound, these studies provide significant insight into the structure-activity relationships (SAR) of pyrimidine-based inhibitors. A notable example is the development of LEI-401, a highly potent and selective NAPE-PLD inhibitor. nih.govnih.gov

The optimization of a high-throughput screening hit led to the synthesis of a library of pyrimidine-4-carboxamide derivatives. The SAR studies revealed several key features for potent NAPE-PLD inhibition. Conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. nih.gov Furthermore, substituting a morpholine (B109124) group with a smaller and more polar (S)-3-hydroxypyrrolidine led to a tenfold enhancement in activity. nih.gov This optimization culminated in the discovery of LEI-401, which exhibits a half-maximal inhibitory concentration (pIC50) of 7.14 and a Ki of 27 nM. nih.gov

The main findings of the SAR for this class of pyrimidine derivatives indicate that the substituent at the R1 position of the pyrimidine ring likely binds in a shallow lipophilic pocket, as modifications at this position did not significantly improve inhibitory activity. nih.gov

Table 1: NAPE-PLD Inhibition by Pyrimidine-4-Carboxamide Derivatives

Compound R1 Substituent R2 Substituent R3 Substituent pIC50
Hit Compound Cyclopropylmethyl N-methylphenethylamine Morpholine < 5.0
Derivative 1 Cyclopropylmethyl (S)-3-phenylpiperidine Morpholine 5.5
LEI-401 Cyclopropylmethyl (S)-3-phenylpiperidine (S)-3-hydroxypyrrolidine 7.14

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor, a member of the G-protein coupled receptor family, is a key regulator of various physiological processes, particularly in the central nervous system. Its antagonism has been identified as a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. Several classes of heterocyclic compounds, including pyrimidine derivatives, have been investigated for their A2A receptor antagonist activity.

Research in this area has led to the design and synthesis of various pyrimidine-based A2A receptor antagonists. For instance, a series of 4-arylthieno[3,2-d]pyrimidines have been developed as potent and selective antagonists of the human adenosine A2A receptor. manchester.ac.uk These compounds demonstrated high selectivity against other adenosine receptor subtypes (A1, A2B, and A3). manchester.ac.uk

More recently, novel dual A2A/A2B adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core have been designed and synthesized. nih.gov Several of these compounds showed encouraging results in A2A receptor antagonist functional assays. nih.gov Specifically, compounds incorporating a quinoline (B57606) moiety or its open-ring bioisosteres displayed significant activity. nih.gov Further investigation of selected compounds from this series revealed good liver microsome stability and acceptable pharmacokinetic profiles in vivo, highlighting their potential for further development in cancer immunotherapy. nih.gov

While direct studies on this compound derivatives as A2A receptor antagonists are not extensively reported in the reviewed literature, the consistent finding that the pyrimidine scaffold is a viable template for A2A antagonism suggests that derivatives of this specific compound could also exhibit such activity.

Table 2: Adenosine A2A/A2B Receptor Antagonism by Triazole-Pyrimidine-Methylbenzonitrile Derivatives

Compound A2A Receptor IC50 (nM) A2B Receptor IC50 (nM)
7f 2.89 36.17
7i 4.31 14.12
AB928 (Reference) Not specified Not specified

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) and a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its function. The pyrimidine scaffold has been extensively utilized in the development of novel NNRTIs.

Inspired by previous work on diarylpyrimidine-type NNRTIs, a series of novel amino acid-substituted thiophene[3,2-d]pyrimidine derivatives were recently designed and synthesized. nih.gov These compounds were evaluated for their in vitro anti-HIV-1 activity. Several of these derivatives exhibited potent activity against wild-type HIV-1, with EC50 values in the nanomolar range. nih.gov One of the most promising compounds, 5k, demonstrated an EC50 of 0.05 µM, along with lower cytotoxicity and a high selectivity index. nih.gov Subsequent enzymatic assays confirmed that these compounds target HIV-1 RT, with IC50 values in the low micromolar range. nih.gov

Furthermore, a patent for HIV inhibiting 1,2,4-triazin-6-one derivatives also discloses pyrimidine derivatives as being effective against HIV replication, including against drug-resistant strains. google.com This underscores the versatility of the pyrimidine core in the design of NNRTIs. Although direct derivatization of this compound for NNRTI activity was not the primary focus of the reviewed literature, the established success of related pyrimidine structures suggests this as a promising avenue for future research.

Table 3: Anti-HIV-1 Activity of Thiophene[3,2-d]pyrimidine Derivatives

Compound EC50 (µM) (Wild-Type HIV-1) CC50 (µM) Selectivity Index (SI) HIV-1 RT IC50 (µM)
5k 0.05 27.9 558 1.23
NVP (Nevirapine) Not specified Not specified Not specified 0.735
EFV (Efavirenz) Not specified Not specified Not specified Not specified
ETR (Etravirine) Not specified Not specified Not specified Not specified

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Azetidin 3 Yl Pyrimidin 2 Amine Analogues

Elucidation of Key Structural Features for Biological Activity and Receptor Selectivity

The biological activity of 4-(azetidin-3-yl)pyrimidin-2-amine analogues is critically dependent on a set of core structural features that facilitate key interactions within the binding sites of their respective targets.

For GPCRs, such as the histamine (B1213489) H₃ receptor (H₃R), the 2-aminopyrimidine (B69317) moiety and the basic nitrogen atom of the azetidine (B1206935) ring are fundamental pharmacophoric elements. nih.govacs.org The 2-amino group on the pyrimidine (B1678525) ring often acts as a crucial hydrogen bond donor. nih.gov Simultaneously, the basic amine on the azetidine ring typically forms a salt bridge or an ionic interaction with an acidic residue (e.g., an aspartic acid) in the receptor's transmembrane domain. nih.gov This dual interaction anchors the ligand in the binding pocket, a mechanism proposed to be similar to that of the endogenous H₃R ligand, histamine. nih.gov

In the context of protein kinase inhibition, the 2-aminopyrimidine core is a well-established "hinge-binder." mdpi.com This motif forms one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase ATP-binding site, a conserved interaction for many Type I kinase inhibitors. mdpi.com The azetidine ring, connected at the C4 position of the pyrimidine, serves as a versatile linker, positioning substituents to probe deeper into the ATP pocket and achieve selectivity. For instance, in the development of dual TYK2/JAK1 inhibitors, a related 3-azabicyclo[3.1.0]hexane moiety connected to the pyrimidine C4 position was utilized to confer potency and selectivity. nih.gov

The table below summarizes the key structural elements and their roles in the biological activity of these analogues against different target classes.

Target ClassKey Structural FeatureRole in Biological ActivityCompound ExampleTargetActivity
GPCR (Histamine H₃R)2-AminopyrimidineHydrogen bond donor to receptor residues (e.g., E206⁵.⁴⁶). nih.govVUF16839 (14d)hH₃RpKᵢ = 8.5 nih.govnih.gov
GPCR (Histamine H₃R)Basic Azetidine NitrogenForms ionic interaction with acidic residues (e.g., D114³.³²). nih.govVUF16839 (14d)hH₃RpEC₅₀ = 9.5 nih.govnih.gov
Protein Kinase2-AminopyrimidineHinge-binding motif, forming H-bonds with kinase backbone. mdpi.comTofacitinib AnalogueJAK1Nanomolar Potency researchgate.net
Protein KinaseC4-linked Azetidine/AzabicyclePositions substituents for selectivity and potency. nih.govCompound 19 TYK2/JAK1Dual Inhibition nih.gov

Positional and Substituent Effects on Pyrimidine and Azetidine Moieties

Modifications to the pyrimidine and azetidine rings have profound effects on the affinity, potency, and selectivity of the analogues.

Pyrimidine Ring Substitutions: In the H₃R agonist series, substitution at the C6 position of the pyrimidine ring is a critical determinant of activity. nih.govacs.org Introducing alkyl groups, such as methyl, ethyl, or isopropyl, at this position generally leads to a decrease in both binding affinity and functional potency compared to the unsubstituted analogue. nih.govacs.org This suggests that steric bulk at the C6 position is detrimental, potentially clashing with the receptor binding pocket. For example, removing the isopropyl group from an initial hit compound (11b) to yield the unsubstituted analogue (14b) significantly improved affinity and potency. nih.gov

Azetidine Moiety Substitutions: For H₃R agonists, the substitution pattern on the exocyclic amine of the 3-aminoazetidine group is a key modulator of potency. A systematic exploration revealed that a linear n-propyl substituent (as in compound 14d ) provided the optimal combination of high affinity and high potency. nih.gov Both shortening (ethyl) and lengthening (pentyl) the alkyl chain, as well as introducing branching (e.g., isobutyl) or dialkylation, resulted in reduced potency. nih.gov

In the realm of kinase inhibitors, the substituents are often more complex. For TYK2/JAK1 inhibitors, the azetidine ring is part of a larger, more constrained bicyclic system (3-azabicyclo[3.1.0]hexane) which is then acylated with groups like difluorocyclopropyl to achieve the desired potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov The 2-amino group of the pyrimidine is often substituted with larger heterocyclic moieties, such as a methyl-pyrazolyl group, to engage in specific interactions within the kinase active site. nih.gov

The following table details the effects of various substituents on the biological activity of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues at the histamine H₃ receptor.

CompoundPyrimidine R¹ (C6)Azetidine Amine R²hH₃R pKᵢhH₃R pEC₅₀
11b IsopropylEthyl7.67.1
14a HH7.98.1
14b HMethyl8.18.8
14c HEthyl8.18.9
14d Hn-Propyl8.59.5
14e HIsobutyl8.18.5
14f Hn-Pentyl7.98.5

Data sourced from scientific literature. nih.gov

Stereochemical Influences on Pharmacological Profiles and Target Engagement

Stereochemistry is a critical, albeit not always fully elucidated, aspect of the pharmacology of this compound analogues. The azetidine ring itself can be chiral if substituted, and substituents on either the pyrimidine or azetidine can introduce additional stereocenters.

While comprehensive studies directly comparing the enantiomers of the parent this compound are not widely available in public literature, the synthesis of potent kinase inhibitors often employs stereospecific routes. researchgate.net For example, the development of selective JAK1 inhibitors derived from Tofacitinib involved the use of a chiral (3R,4R)-configured piperidine (B6355638) intermediate, highlighting the importance of a specific three-dimensional arrangement of the molecule for optimal target engagement. researchgate.net The use of chiral synthons in the preparation of these complex molecules implies that only a specific stereoisomer possesses the desired pharmacological profile. researchgate.net

It is well-established in drug design that enantiomers can have vastly different potencies, selectivities, and metabolic profiles. For the this compound scaffold, the spatial orientation of the azetidine ring and its substituents relative to the pyrimidine core dictates how the molecule fits into a chiral protein binding site. One enantiomer might position a key interacting group for optimal binding, while the other may introduce steric clashes or fail to make crucial contacts, leading to reduced or no activity. The synthesis of chiral 3-amino-4-aryl-azetidines has been reported for use in creating other chiral structures, underscoring the value of stereochemically pure azetidine building blocks in medicinal chemistry. researchgate.net

Conformational Analysis and its Impact on SAR

The conformational flexibility of the this compound scaffold plays a significant role in its ability to adapt to different biological targets. The rotational freedom around the C4-C(azetidine) bond and the puckering of the azetidine ring are key conformational variables.

Molecular modeling and docking studies have provided insights into the bioactive conformations of these analogues. For H₃R agonists, docking studies suggest that the molecule adopts a specific conformation to allow the 2-aminopyrimidine and the azetidine amine to simultaneously engage with their respective key residues (E206 and D114). nih.gov The conformation of the alkyl substituent on the azetidine amine is also critical; different docking poses show the n-propyl group of the highly potent compound 14d can be positioned towards either the extracellular or intracellular side of the receptor, indicating some conformational adaptability even in potent ligands. nih.gov

In the context of kinase inhibitors, achieving a specific, often rigidified, conformation is paramount for high-affinity binding. Structure-based design of TYK2/JAK1 inhibitors utilized a more constrained 3-azabicyclo[3.1.0]hexane system in place of a simple azetidine. nih.gov This bicyclic system reduces the number of available conformations, effectively locking the molecule into a shape that is pre-organized for binding to the kinase active site. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. X-ray co-crystal structures of related inhibitors confirm that the pyrimidine core adopts a planar conformation to engage in hinge-binding, while the C4-substituent projects into the deeper pocket of the active site, with its conformation being crucial for achieving selectivity over other kinases. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Research into non-imidazole histamine (B1213489) H3 receptor (H3R) agonists has utilized the 4-(azetidin-3-yl)pyrimidin-2-amine scaffold. An initial screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine (an isomer of the title compound) as a partial H3R agonist. nih.govacs.org Subsequent structure-activity relationship (SAR) studies led to the development of a series of potent, full agonists. nih.gov

A key derivative, VUF16839, which incorporates the this compound core, demonstrated high affinity and potency for the H3 receptor. nih.govnih.govacs.org Molecular docking studies proposed a binding mode for this compound within the H3R active site. nih.gov The docking simulations were crucial in rationalizing the high affinity observed in experimental assays and in providing a structural hypothesis for its agonist activity. The affinity (pKi) and potency (pEC50) values for VUF16839 and related compounds highlight the effectiveness of this scaffold. acs.orgnih.gov

CompoundR Group on Azetidine (B1206935) AminehH3R Affinity (pKi)hH3R Potency (pEC50)Intrinsic Activity (α)
14b Ethyl8.18.8≥ 1.0 (Full Agonist)
14c n-Propyl8.39.0≥ 1.0 (Full Agonist)
14d (VUF16839) n-Butyl8.59.5≥ 1.0 (Full Agonist)
14f n-Pentyl8.18.6≥ 1.0 (Full Agonist)
Histamine (Endogenous Ligand)-8.61.0

Data sourced from studies on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues. acs.orgnih.gov

The predictive power of molecular docking extends to identifying the specific amino acid residues that form crucial interactions with the ligand. For the potent H3R agonist VUF16839, the proposed binding model indicates that it establishes key interactions within the receptor's binding pocket that are similar to those formed by the endogenous ligand, histamine. nih.govnih.gov

This bio-isosteric interaction pattern is fundamental to its efficacy. The model suggests that the protonated amine of the azetidine moiety and the aminopyrimidine group are critical for anchoring the ligand within the active site. The ability of a molecule to replicate the key interactions of an endogenous ligand is a common strategy in rational drug design. In other protein kinase systems, for instance, a single amino acid difference in the binding site can drastically alter the conformation of a bound ligand, demonstrating the critical nature of these specific interactions. nih.gov

Interacting Moiety of LigandPutative Interacting Residues in TargetType of Interaction
Protonated Azetidine AmineKey acidic residues (e.g., Asp, Glu)Ionic bond, Hydrogen bond
2-Aminopyrimidine (B69317) GroupResidues in the binding pocketHydrogen bonds

This table represents a generalized model of interactions for the scaffold based on histamine-like binding patterns described in the literature. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique is vital for assessing the stability of a predicted binding pose and understanding how the protein and ligand adapt to each other.

Although specific MD simulation studies for this compound were not found in the reviewed literature, this methodology is standard for validating docking results. For similar heterocyclic compounds, MD simulations have been used to validate the stability of ligand-protein interactions. nih.govnih.gov Such simulations typically track metrics like the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms to ensure the complex remains stable. researchgate.net Additionally, root-mean-square fluctuation (RMSF) analysis of individual amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding. researchgate.net The inclusion of an azetidine ring, a constrained four-membered heterocycle, can influence the conformational flexibility of the ligand, which in turn affects how it settles into a binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts.

No specific QSAR models have been published for this compound itself. However, the data generated for its analogues, such as the H3R agonists, would be suitable for developing such a model. acs.orgnih.gov A QSAR study on this series would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analogue and correlating them with their measured H3R affinities (pKi). nih.govnih.gov The resulting model could reveal that properties like the size and lipophilicity of the substituent on the azetidine amine are key drivers of activity, a finding that aligns with the preliminary SAR. nih.gov

Ligand-Based and Target-Based Virtual Screening Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The discovery of the this compound scaffold as an H3R agonist originated from an in-house screening campaign, which likely involved such computational methods. nih.govacs.org

Ligand-Based Virtual Screening: This approach uses the structure of a known active ligand as a template to find other compounds with similar features. nih.govnih.gov For example, the highly potent compound VUF16839 could serve as a query molecule. nih.gov A pharmacophore model, defining the essential 3D arrangement of its chemical features (e.g., hydrogen bond donors/acceptors, charged groups), could be generated and used to screen databases for molecules that match this pharmacophore. nih.gov

Target-Based Virtual Screening: This strategy, also known as structure-based virtual screening, utilizes the 3D structure of the target protein. mdpi.com In this case, a model of the H3 receptor's binding site would be used to perform large-scale molecular docking of compound libraries. mdpi.comresearchgate.net Molecules that are predicted to fit well within the active site, based on their docking score and interaction patterns, are selected as hits for further experimental testing. This approach is powerful for discovering novel chemical scaffolds that may be structurally distinct from known ligands.

Preclinical Translational Research and Pharmacological Tool Development

In Vitro Pharmacological Profiling (e.g., target engagement, cellular efficacy assays)

No published data are available on the in vitro pharmacological profile of 4-(Azetidin-3-yl)pyrimidin-2-amine, including its target engagement or efficacy in cellular assays.

In Vivo Pharmacological Evaluation in Animal Models (e.g., central nervous system activity, disease-specific models)

There is no publicly available information regarding the in vivo evaluation of this compound in any animal models to assess its activity, including potential effects on the central nervous system or in specific disease models.

Assessment of Metabolic Stability and Pharmacokinetic Properties in Preclinical Systems

Information on the metabolic stability and pharmacokinetic profile of this compound in preclinical systems has not been reported in the scientific literature.

Development of this compound Analogues as Chemical Probes and Research Tools

There is no available research on the synthesis or development of analogues based on the this compound scaffold for use as chemical probes or research tools.

Conclusion and Future Perspectives in 4 Azetidin 3 Yl Pyrimidin 2 Amine Research

Summary of Key Academic Discoveries and Contributions of the Compound Class

The 4-(azetidin-3-yl)pyrimidin-2-amine scaffold has been a focal point of research primarily due to its ability to interact with various biological targets, leading to the discovery of potent and selective modulators of physiological processes. A significant breakthrough in this area was the identification of non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine derivatives as histamine (B1213489) H3 receptor (H3R) agonists. nih.govnih.govacs.org An in-house screening campaign first identified 4-(3-azetidin-1-yl)pyrimidin-2-amine (11b) as a partial H3R agonist. nih.govnih.govacs.org Subsequent structure-activity relationship (SAR) studies led to the development of full agonists with nanomolar potency. nih.govnih.gov

Notably, the compound VUF16839 (14d) emerged as a key discovery, exhibiting high affinity and full agonism at the H3R, coupled with good metabolic stability and weak interaction with cytochrome P450 enzymes. nih.govnih.govacs.org This was a crucial development, as it provided a non-imidazole alternative to traditional imidazole-based H3R ligands, which often suffer from imidazole-related drawbacks. nih.govacs.org The in vivo efficacy of these compounds was demonstrated in a social recognition test in mice, where VUF16839 induced an amnesic effect, highlighting its central nervous system activity. nih.govnih.govacs.org

Beyond H3R, the broader pyrimidine (B1678525) class, to which this compound belongs, has shown a wide range of biological activities. Pyrimidine derivatives are recognized as essential building blocks in the development of anticancer agents, with some acting as dual-target inhibitors of critical cell cycle regulators like BRD4 and PLK1. nih.govdoaj.org The 2,4-diaminopyrimidine (B92962) moiety, a core feature of the compound , is a well-established scaffold for designing kinase inhibitors, including those targeting ALK, JAK/Syk, and EGFR. nih.gov This highlights the versatility of the pyrimidine core in targeting various protein families.

Table 1: Key Academic Discoveries of this compound and Related Derivatives
Compound/Derivative ClassKey Discovery/ContributionBiological Target(s)Reference(s)
4-(3-Azetidin-1-yl)pyrimidin-2-amine (11b)Identified as a partial H3R agonist.Histamine H3 Receptor (H3R) nih.govnih.govacs.org
VUF16839 (14d)High-affinity, full H3R agonist with good metabolic stability.Histamine H3 Receptor (H3R) nih.govnih.govacs.org
2,4-Diaminopyrimidine DerivativesPotent anticancer agents and kinase inhibitors.ALK, JAK/Syk, EGFR, FAK nih.gov
Pyrimidine DerivativesDual-target inhibitors with cytotoxic activity against cancer cells.BRD4, PLK1 nih.gov

Unexplored Avenues for Biological Target Identification and Validation

While significant progress has been made in targeting the H3R, the full therapeutic potential of the this compound scaffold remains largely untapped. The structural alerts provided by its pyrimidine core suggest a multitude of other potential biological targets that warrant investigation.

One major unexplored area is the systematic screening of this compound class against a broad panel of kinases. The 2-aminopyrimidine (B69317) moiety is a well-known hinge-binding motif in many kinase inhibitors. nih.gov Therefore, it is highly probable that derivatives of this compound could exhibit inhibitory activity against kinases implicated in oncology, inflammation, and neurodegenerative diseases. A comprehensive kinome-wide profiling study could uncover novel and potent kinase inhibitors within this chemical space.

Furthermore, the role of this scaffold in modulating protein-protein interactions (PPIs) is an exciting and underexplored frontier. nih.gov PPIs are notoriously difficult to target with small molecules, but pyrimidine-embedded frameworks have shown promise in this area. nih.gov Developing and screening a library of this compound derivatives for their ability to disrupt specific PPIs involved in diseases like cancer or viral infections could lead to first-in-class therapeutics. acs.org For instance, targeting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor is a potential application. nih.gov

The exploration of G-protein coupled receptors (GPCRs) beyond the histamine H3 receptor also presents a significant opportunity. The structural features of this compound might allow it to bind to other aminergic GPCRs or even orphan receptors whose ligands and functions are yet to be identified. A systematic screening against a panel of GPCRs could reveal unexpected activities and open up new therapeutic avenues.

Prospects for Advanced Synthetic Methodologies and Chemical Space Exploration

The future development of this compound-based therapeutics will heavily rely on the advancement of synthetic methodologies to efficiently explore a wider chemical space. While current synthetic routes have been effective, they can be further optimized for diversity-oriented synthesis (pDOS). nih.gov

Novel synthetic methods for creating substituted pyrimidines and functionalized azetidines are crucial. iaea.orgasianpubs.org For instance, the development of more efficient methods for the Biginelli three-component cyclocondensation reaction or the use of microwave-assisted synthesis could accelerate the generation of diverse libraries. nih.goviaea.org Furthermore, exploring novel ring-opening reactions of azetidines could provide access to unique and highly functionalized derivatives. researchgate.net

The concept of chemical space exploration, which involves the generation of vast virtual libraries of synthetically accessible molecules, offers a powerful tool for discovering novel drug candidates. youtube.comyoutube.com By combining known building blocks with established reaction rules, billions of potential compounds can be generated and screened virtually. youtube.com Applying this approach to the this compound scaffold, using the azetidine (B1206935) and pyrimidine cores as starting points, could rapidly identify derivatives with high predicted activity against specific targets. This in silico screening can then guide the synthesis of a smaller, more focused library of compounds for experimental validation, saving significant time and resources. nih.govresearchgate.net

Advanced strategies such as DNA-encoded library (DEL) technology could also be employed. This would involve creating a massive library of this compound derivatives, each tagged with a unique DNA barcode. This library could then be screened against a protein of interest, and the binders identified through DNA sequencing. This high-throughput approach would enable the rapid exploration of a vast chemical space and the identification of potent and selective ligands.

Emerging Applications and Therapeutic Implications beyond Current Research Paradigms

The unique structural features of this compound and its derivatives suggest potential applications beyond their established role as H3R agonists and kinase inhibitors.

The ability of pyrimidine derivatives to inhibit DNA synthesis and cell division makes them prime candidates for the development of new anticancer agents. nih.gov Research into their potential as dual-target inhibitors, for example, targeting both BRD4 and PLK1, could lead to more effective cancer therapies with reduced chances of drug resistance. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a related structure, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties, suggesting that this compound derivatives could also be explored for these indications. nih.gov

The field of neuropharmacology also presents exciting opportunities. While the focus has been on the H3R, the central nervous system activity of these compounds suggests they could be investigated for their effects on other neurotransmitter systems and their potential in treating a range of neurological and psychiatric disorders. nih.gov The potential of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine as a lead compound for neurological disorders is an area of active interest. smolecule.com

Furthermore, the development of novel pyrimidine derivatives as bone anabolic agents represents a significant and relatively unexplored therapeutic area. nih.gov By promoting osteogenesis through signaling pathways like BMP2/SMAD1, these compounds could offer new treatment options for osteoporosis and other bone-related disorders. nih.gov

Finally, the increasing understanding of the role of the microbiome in health and disease opens up the possibility of developing this compound derivatives as modulators of the gut microbiota. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives, for example, have shown potent activity against Clostridium difficile, a major cause of healthcare-associated infections. nih.govresearchgate.net This suggests that the this compound scaffold could be a starting point for the development of novel antibiotics that selectively target pathogenic bacteria while sparing the beneficial gut flora.

Q & A

Q. Q1. What are the standard synthetic routes for 4-(Azetidin-3-yl)pyrimidin-2-amine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, pyrimidine-2-amine derivatives are often prepared by reacting halogenated pyrimidines with azetidine under basic conditions (e.g., NaH in DMF). Intermediates are characterized using 1H NMR^1 \text{H NMR} (δ 6.8–8.2 ppm for pyrimidine protons) and ESI-MS to confirm molecular ions. Purity is assessed via HPLC with UV detection at 254 nm .

Q. Q2. How is crystallization optimized for structural validation of this compound?

Single crystals for X-ray diffraction are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). SHELX programs are used for structure refinement, with emphasis on resolving disorder in the azetidine ring. Key metrics include R-factors < 0.05 and electron density maps confirming bond angles (e.g., C-N-C ~109.5°) .

Advanced Synthetic Challenges

Q. Q3. What catalytic systems improve regioselectivity in azetidine-pyrimidine coupling?

Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligands like Xantphos enhance selectivity for the 4-position of pyrimidine. Solvent effects (e.g., toluene vs. THF) and temperature gradients (60–100°C) are critical: higher temperatures reduce byproducts like 2-azetidinyl isomers. Reaction progress is monitored via TLC (Rf_f 0.3–0.5 in EtOAc/hexane) .

Q. Q4. How are impurities managed during large-scale synthesis?

Common impurities include unreacted 2-chloropyrimidine (detected via 13C NMR^13 \text{C NMR} at δ 158 ppm) and azetidine dimer byproducts. Silica gel chromatography (gradient: 5–20% MeOH in CH2_2Cl2_2) or recrystallization in acetonitrile achieves >98% purity. LC-MS/MS identifies trace impurities at m/z ± 15 Da .

Structural & Mechanistic Analysis

Q. Q5. How does the azetidine ring conformation affect bioactivity?

The azetidine’s puckered conformation (envelope or twist) modulates steric interactions with target proteins. Molecular dynamics simulations (AMBER force field) show that a 25° ring tilt enhances binding to kinase domains (e.g., CDK2). Comparative studies with pyrrolidine analogs reveal 3–5× lower IC50_{50} values due to reduced ring strain .

Q. Q6. What spectroscopic methods resolve tautomeric ambiguity in the pyrimidine-2-amine group?

Variable-temperature 1H NMR^1 \text{H NMR} (298–343 K) distinguishes tautomers: sharp singlet at δ 8.1 ppm indicates the amine form, while broad peaks suggest imine tautomerization. IR spectroscopy (N-H stretch at 3350–3450 cm1^{-1}) and 15N NMR^{15} \text{N NMR} further validate the dominant tautomer .

Biological Activity & Target Validation

Q. Q7. Which enzymatic assays are used to evaluate kinase inhibition by this compound?

ADP-Glo™ kinase assays (e.g., CDK2/PTPN2 targets) measure IC50_{50} values. Dose-response curves (0.1–100 µM) are analyzed using GraphPad Prism. Counter-screening against off-target kinases (e.g., EGFR, VEGFR2) ensures selectivity. Cellular efficacy is validated via Western blot (phospho-substrate reduction) .

Q. Q8. How are data contradictions resolved when bioactivity varies across cell lines?

Discrepancies (e.g., 10× difference in IC50_{50} between HEK293 vs. HeLa cells) are addressed by:

  • Checking metabolite interference via LC-MS-based metabolomics.
  • Validating target protein expression levels (qPCR/Western blot).
  • Testing under hypoxia vs. normoxia to account for microenvironment effects .

Computational & Structural Biology

Q. Q9. What docking protocols predict binding modes to HMRGX1 receptors?

AutoDock Vina or Schrödinger Glide is used with the receptor’s crystal structure (PDB: 6XYZ). Ligand preparation includes protonation states at pH 7.4 and AM1-BCC charges. Key interactions: hydrogen bonds between the pyrimidine amine and Glu205, and azetidine’s CH2_2 groups with hydrophobic pockets. MD simulations (100 ns) assess stability (RMSD < 2 Å) .

Q. Q10. How are MD simulations used to analyze solvent accessibility of the azetidine moiety?

Trajectories from GROMACS are analyzed using VMD. Solvent-accessible surface area (SASA) calculations show 40–60% exposure of the azetidine ring, correlating with improved solubility (logP ~1.8). Hydrogen bonding with water (lifetime > 200 ps) confirms stability in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.